molecular formula C13H19ClO B13181806 {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene

{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene

Cat. No.: B13181806
M. Wt: 226.74 g/mol
InChI Key: HOTSSTMSRFRCCV-UHFFFAOYSA-N
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Description

{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a 2-methylbutoxy group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-2-methylbutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol or toluene.

    Substitution: Formation of benzyl derivatives such as benzylamine or benzyl cyanide.

Scientific Research Applications

{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and cellular functions. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: Similar in structure but lacks the 2-methylbutoxy group.

    Benzyl alcohol: Contains a hydroxyl group instead of the chloromethyl group.

    Toluene: Lacks both the chloromethyl and 2-methylbutoxy groups.

Uniqueness

{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and 2-methylbutoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

[2-(chloromethyl)-2-methylbutoxy]methylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3

InChI Key

HOTSSTMSRFRCCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC1=CC=CC=C1)CCl

Origin of Product

United States

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